2-Ethoxycyclopent-2-en-1-one
Description
2-Ethoxycyclopent-2-en-1-one is a cyclopentenone derivative featuring an ethoxy (-OCH₂CH₃) substituent at the 2-position of the cyclopentenone ring. Cyclopentenones are highly reactive α,β-unsaturated ketones, widely studied for their utility in organic synthesis, particularly in Diels-Alder reactions and as intermediates in natural product synthesis .
Properties
CAS No. |
114238-39-0 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2-ethoxycyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-2-9-7-5-3-4-6(7)8/h5H,2-4H2,1H3 |
InChI Key |
ZVTYGVGQWZNMGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxycyclopent-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopentenone with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction typically proceeds under reflux conditions, resulting in the formation of the ethoxy-substituted product.
Another method involves the use of thionyl chloride (SOCl2) and ethanol (EtOH) in a one-pot synthesis. This method is efficient and provides reasonable yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxycyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Ethoxycyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as antiviral or anticancer agents, is ongoing.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 2-Ethoxycyclopent-2-en-1-one exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings:
Substituent Position and Reactivity :
- The position of the ethoxy group (2- vs. 3-) alters electronic effects. For example, 3-ethoxycyclopent-2-en-1-one (S4) is more electron-deficient at the α,β-unsaturated ketone compared to alkyl-substituted analogs like 3-ethylcyclopent-2-en-1-one (S1b) , enhancing its reactivity in nucleophilic additions.
- Hydroxy-substituted derivatives (e.g., 3-hydroxycyclopent-2-en-1-one) exhibit higher acidity (pKa ~4.50) , making them suitable for pH-dependent reactions.
Physical Properties: Ethyl and ethoxy substituents increase molecular weight compared to unsubstituted cyclopentenone (C₅H₆O, MW 84.11). For instance, 5-Ethylcyclopent-2-en-1-one (MW 110.15) has a higher boiling point than the parent compound due to increased van der Waals interactions. Gas chromatography data for 2-pentylcyclopent-2-en-1-one (AI: 1288) highlights its volatility, a critical factor in flavor and fragrance applications.
Applications: Ethyl-substituted derivatives (e.g., 3-ethyl-2-hydroxycyclopent-2-en-1-one) are commercially marketed as flavoring agents , whereas ethoxy analogs are primarily synthetic intermediates . Enzymatic hydrolysis methods, as seen in the synthesis of 2-ethyl-3-methoxy derivatives , suggest greener routes for functionalized cyclopentenones compared to traditional asymmetric synthesis .
Safety and Handling :
- Hydroxy-substituted compounds like 3-hydroxycyclopent-2-en-1-one are classified as irritants , whereas ethyl and ethoxy derivatives generally pose lower acute hazards .
Notes on Data Limitations
- Direct data on This compound is absent in the provided evidence; comparisons rely on positional isomers (e.g., 3-ethoxy) and functional group analogs.
- Discrepancies in commercial availability exist: 3-ethyl-2-hydroxycyclopent-2-en-1-one is widely available , while 3-ethoxy derivatives are primarily research chemicals .
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